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An in-depth comparison of the RNA-binding proteins RBM14 and RBM15, detailing their known

substrates, interacting partners, and functional roles in cellular processes. This guide provides

researchers, scientists, and drug development professionals with a comprehensive overview

supported by experimental data and detailed protocols.

Introduction
RNA-binding proteins (RBPs) are crucial regulators of post-transcriptional gene expression,

influencing every aspect of an RNA molecule's life, from splicing and modification to export and

translation. Among the vast family of RBPs, RNA Binding Motif Protein 14 (RBM14) and RNA

Binding Motif Protein 15 (RBM15) have emerged as key players in distinct yet sometimes

overlapping cellular pathways. Both are members of the SPEN (Split-end) family of proteins,

characterized by the presence of RNA recognition motifs (RRMs). However, their specific

functions and substrate preferences diverge significantly, implicating them in different

physiological and pathological processes.

RBM14, also known as Coactivator Activator (CoAA), is recognized for its roles in

transcriptional coactivation, alternative splicing, and the DNA damage response.[1][2][3] In

contrast, RBM15 (also known as OTT) is a critical component of the N6-methyladenosine

(m6A) methyltransferase complex, playing a fundamental role in hematopoietic stem cell

differentiation and maintenance.[1][4]

This guide provides a comparative study of RBM14 and RBM15, focusing on their substrates

and interacting partners as identified through high-throughput experimental techniques. By
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presenting quantitative data in structured tables, detailing experimental methodologies, and

visualizing key pathways, this document aims to serve as a valuable resource for researchers

investigating the intricate roles of these two important RBPs.

Comparative Overview of RBM14 and RBM15
Feature RBM14 (CoAA) RBM15 (OTT)

Primary Function

Transcriptional coactivation,

DNA damage repair (NHEJ),

alternative splicing.[2][5][6]

Component of the m6A

methyltransferase complex,

regulation of hematopoiesis,

alternative splicing.[1][4][7]

RNA Recognition Motifs

(RRMs)

Two RRMs at the N-terminus.

[3]

Three RRMs at the N-

terminus.[8]

Key Protein Domains
N-terminal RRMs, C-terminal

hexapeptide repeat domain.[3]

N-terminal RRMs, C-terminal

SPOC (Spen paralog and

ortholog C-terminal) domain.[8]

Cellular Localization

Nucleus (paraspeckles,

nuclear speckles, nucleolus),

cytoplasm.[6][9]

Nucleus (nuclear speckles,

nuclear membrane),

cytoplasm.[8]

Associated Pathologies
Glioblastoma radio-resistance,

various cancers.[2]

Acute megakaryoblastic

leukemia (AMKL) via RBM15-

MKL1 fusion, other cancers.[1]

Substrate Comparison: RNA and Protein
Interactions
The substrate specificity of RBM14 and RBM15 dictates their distinct cellular functions. High-

throughput techniques such as Chromatin Immunoprecipitation Sequencing (ChIP-seq), RNA

Immunoprecipitation Sequencing (RIP-seq), Cross-Linking and Immunoprecipitation followed

by sequencing (CLIP-seq), and mass spectrometry-based proteomics have been instrumental

in identifying their interacting partners.

RNA Substrates

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.oncotarget.com/article/1924/text/
https://www.pnas.org/doi/10.1073/pnas.1913280117
https://pmc.ncbi.nlm.nih.gov/articles/PMC10753362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12238139/
https://medicine.yale.edu/lab/krause/research/hematopoiesis-leukemogenesis/
https://pubmed.ncbi.nlm.nih.gov/25468569/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=RBM14
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1375942/full
https://www.genecards.org/cgi-bin/carddisp.pl?gene=RBM14
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1375942/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10753362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5499918/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1375942/full
https://www.oncotarget.com/article/1924/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12238139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RBM15 has been extensively studied for its role in m6A methylation, and comprehensive lists

of its RNA targets are available. A RIP-seq experiment in the MEG-01 leukemia cell line

identified 1,297 direct gene targets, with binding sites predominantly located in intronic (55%)

and 3' untranslated regions (3'UTR) (41%).[10] Furthermore, eCLIP data from HEK293T and

K562 cell lines are publicly available through the ENCODE portal, providing a rich resource of

its RNA interactome.[11]

RBM14, on the other hand, has a less characterized RNA-binding landscape in terms of high-

throughput sequencing data. However, specific and functionally important RNA substrates have

been identified.

Table 1: Comparison of Known RNA Substrates

RNA Substrate Type RBM14 RBM15

Long Non-coding RNAs

(lncRNAs)

NEAT1 (as a core component

of paraspeckles), TERRA

(Telomeric Repeat-containing

RNA).[9]

XIST (X-inactive specific

transcript), FIRRE (Functional

Intergenic Repeating RNA

Element).[12]

Pre-mRNAs (Alternative

Splicing Targets)
DDR-related genes.

GATA1, RUNX1, TAL1, c-MPL

(thrombopoietin receptor).

Other
RNA:DNA hybrids at sites of

DNA damage.[5]
MyD88 mRNA.[13]

Protein Substrates and Interacting Partners
Both RBM14 and RBM15 engage in a multitude of protein-protein interactions that are central

to their functions. Mass spectrometry-based approaches have been key to elucidating their

respective interactomes.

RBM15's role in the m6A writer complex is defined by its interactions with other components of

this machinery. An unbiased interactome analysis in mouse embryonic stem cells (mESCs)

confirmed its association with subunits of the METTL3/14 complex.[14]

RBM14's function in DNA repair is underscored by its interaction with key proteins in the non-

homologous end joining (NHEJ) pathway.[6]
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Table 2: Comparison of Known Protein Interacting Partners

Functional Category RBM14 RBM15

Transcription/Splicing

NCOA6, CITED1, hnRNP

family proteins (hnRNP-L,

hnRNP-A1), Matrin-3, SF3B1,

SF3B3.[1][15]

SF3B1, U2AF, components of

the spliceosome.[16]

m6A Methylation Not directly implicated.

WTAP, METTL3 (core

components of the m6A writer

complex).[1][17]

DNA Damage Response
XRCC5/KU86, XRCC6/KU70,

CtIP, RNA Polymerase II.[5][6]
Not directly implicated.

Hematopoiesis Not a primary regulator.
c-Myc, Notch signaling

pathway components.[1][18]

Other Key Interactors

SS18, STIL, gamma-tubulin,

HEXIM1, PRKDC, NONO,

PSPC1, SFPQ, RBPMS.[1]

SETD1B, RBPJ, NXF1.[9]

Signaling Pathways and Functional Networks
The distinct substrate profiles of RBM14 and RBM15 place them at the center of different

regulatory networks. Visualizing these pathways helps to conceptualize their roles in cellular

homeostasis and disease.

RBM15-Mediated m6A Methylation and Hematopoiesis
RBM15 is a key component of the m6A methyltransferase complex. It acts as an adapter,

guiding the catalytic subunit METTL3 to specific RNA transcripts. This process is crucial for the

proper regulation of genes involved in hematopoietic stem cell differentiation. One of its key

targets is the proto-oncogene c-Myc, and it also influences the Notch signaling pathway.[1][18]

Caption: RBM15 in the m6A writer complex and its role in hematopoiesis.

RBM14 in the DNA Damage Response
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RBM14 plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-

strand break repair. It interacts with the Ku70/80 heterodimer and is required for the efficient

recruitment of other repair factors to the site of damage.[5][6] RBM14's interaction with

RNA:DNA hybrids at these sites suggests a novel mechanism for its function in maintaining

genomic stability.[5]

NHEJ Repair Complex
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Caption: RBM14's involvement in the Non-Homologous End Joining (NHEJ) DNA repair

pathway.
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Experimental Protocols
To facilitate further research, this section provides an overview of the key experimental

methodologies used to identify the substrates of RBM14 and RBM15.

RNA Immunoprecipitation Sequencing (RIP-Seq)
RIP-seq is used to identify the population of RNA molecules that associate with a specific RBP

in vivo.

Experimental Workflow:

Cells/Tissues Cell Lysis
(native conditions)

Immunoprecipitation
with RBP-specific antibody

Wash to remove
non-specific binding

RNA Elution and
Proteinase K treatment RNA Extraction cDNA Library

Preparation
High-Throughput

Sequencing
Bioinformatic

Analysis
Identified

RNA Substrates

Click to download full resolution via product page

Caption: A simplified workflow for RNA Immunoprecipitation Sequencing (RIP-Seq).

Detailed Protocol Steps:

Cell Lysis: Cells are gently lysed to release ribonucleoprotein (RNP) complexes while

keeping them intact.

Immunoprecipitation: The cell lysate is incubated with magnetic beads coated with an

antibody specific to the RBP of interest (e.g., anti-RBM15).

Washing: The beads are washed multiple times to remove non-specifically bound proteins

and RNA.

RNA Elution: The bound RNA is eluted from the beads, often after treatment with Proteinase

K to digest the RBP.

RNA Purification: The eluted RNA is purified using standard methods.

Library Preparation and Sequencing: The purified RNA is converted to a cDNA library and

sequenced using a high-throughput sequencing platform.
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Data Analysis: Sequencing reads are aligned to the genome to identify the RNA transcripts

that were bound by the RBP.

Cross-Linking and Immunoprecipitation (CLIP-Seq)
CLIP-seq provides a more precise identification of RBP binding sites by using UV cross-linking

to create covalent bonds between the RBP and its target RNA.

Experimental Workflow:

Living Cells UV Cross-linking Cell Lysis & RNA
Fragmentation Immunoprecipitation SDS-PAGE & Transfer

to Membrane
Excise RBP-RNA

complex
Proteinase K

Digestion RNA Extraction cDNA Library
Preparation

High-Throughput
Sequencing

Bioinformatic
Analysis

Precise RBP
Binding Sites

Click to download full resolution via product page

Caption: A generalized workflow for Cross-Linking and Immunoprecipitation Sequencing (CLIP-

Seq).

Detailed Protocol Steps:

UV Cross-linking: Live cells are irradiated with UV light to covalently link RBPs to their bound

RNA.

Lysis and RNA Fragmentation: Cells are lysed, and the RNA is partially fragmented.

Immunoprecipitation: The RBP-RNA complexes are immunoprecipitated using a specific

antibody.

Gel Electrophoresis and Membrane Transfer: The immunoprecipitated complexes are run on

an SDS-PAGE gel and transferred to a nitrocellulose membrane.

Excision and Protein Digestion: The region of the membrane corresponding to the size of the

RBP-RNA complex is excised, and the protein is digested with Proteinase K.

RNA Extraction and Library Preparation: The released RNA fragments are extracted, ligated

to adapters, reverse transcribed, and amplified to create a sequencing library.
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Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the

genome to identify the precise binding sites of the RBP.

Mass Spectrometry for Protein-Protein Interactions
To identify protein interaction partners, affinity purification followed by mass spectrometry (AP-

MS) is a commonly used technique.

Experimental Workflow:

Cells expressing
tagged RBP Cell Lysis Affinity Purification

(e.g., anti-FLAG beads)
Wash to remove

non-specific binders
Elution of

Protein Complexes
In-solution or

On-bead Digestion LC-MS/MS Analysis Database Searching
& Bioinformatic Analysis

Identified Interacting
Proteins

Click to download full resolution via product page

Caption: A standard workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol Steps:

Expression of Tagged Protein: A tagged version of the protein of interest (e.g., FLAG-

RBM14) is expressed in cells.

Cell Lysis: Cells are lysed to release protein complexes.

Affinity Purification: The lysate is incubated with beads that have a high affinity for the tag

(e.g., anti-FLAG antibody-coated beads).

Washing: The beads are washed to remove proteins that are not specifically interacting with

the bait protein.

Elution: The bound protein complexes are eluted from the beads.

Proteolytic Digestion: The proteins in the eluate are digested into peptides, typically with

trypsin.

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC)

and analyzed by tandem mass spectrometry (MS/MS).
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Data Analysis: The MS/MS spectra are searched against a protein database to identify the

proteins that were present in the purified complex.

Conclusion
RBM14 and RBM15, while both members of the SPEN family of RNA-binding proteins, exhibit

distinct substrate preferences and participate in fundamentally different cellular processes.

RBM15 is intrinsically linked to the m6A RNA methylation machinery and is a master regulator

of hematopoiesis. Its substrates are numerous and their modification has profound effects on

their subsequent processing and translation. In contrast, RBM14 is a key player in maintaining

genomic integrity through its role in DNA damage repair, and it also functions as a

transcriptional coactivator and splicing regulator.

The data presented in this guide, derived from high-throughput experimental approaches,

provide a foundation for a deeper understanding of the specific roles of these two proteins. For

researchers in the fields of RNA biology, hematology, oncology, and DNA repair, the continued

elucidation of the RBM14 and RBM15 interactomes will undoubtedly open new avenues for

therapeutic intervention in a range of human diseases. The detailed protocols and visualized

pathways provided herein are intended to empower further investigation into the complex and

vital functions of these two RNA-binding proteins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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